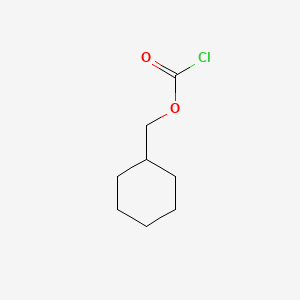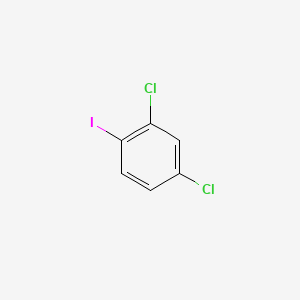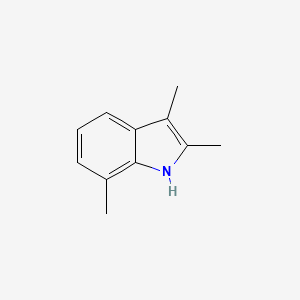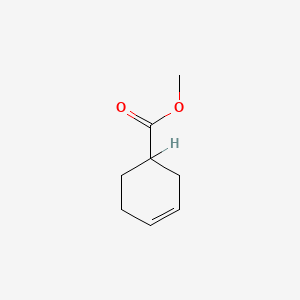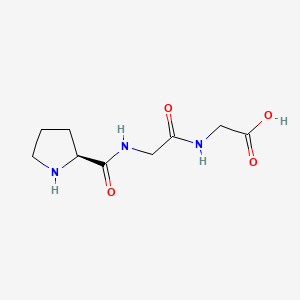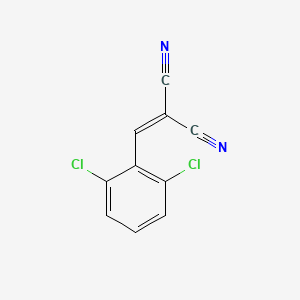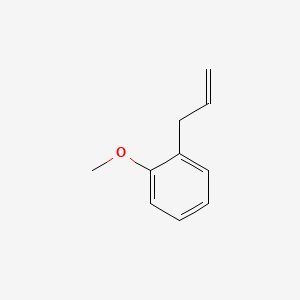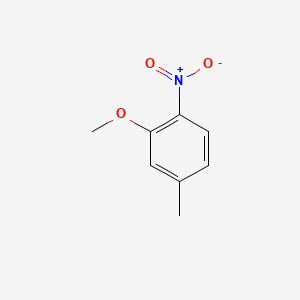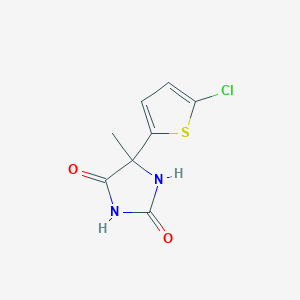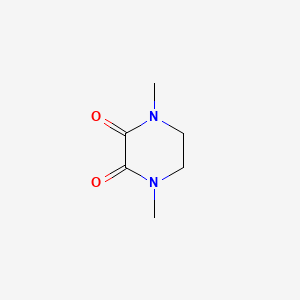
1,4-Dimethylpiperazine-2,3-dione
Overview
Description
1,4-Dimethylpiperazine-2,3-dione is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include this compound, have been published . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 atoms: 10 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The InChI string is InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.169 g/cm3 . The boiling point is 206.5°C at 760 mmHg . The refractive index is 1.4463 .
Scientific Research Applications
Synthesis and Chemical Properties
- Condensation with Aldehydes : 1,4-Dimethylpiperazine-2,3-dione has been utilized in the synthesis of various compounds. For instance, its condensation with aldehydes contributes to the synthesis of albonoursin and 3,6-diarylidenepiperazine-2,5-diones (Gallina & Liberatori, 1974).
- Synthesis of Diketopiperazines : It is used in the synthesis of trans- and cis-isomers of 1,4-dimethyl and 1,4-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione, exploring its stereochemical properties (Marcuccio & Elix, 1985).
Biological and Medicinal Applications
- Epipolythiopiperazine-2,5-dione Compounds : New lipophilic epipolythiopiperazine-2,5-diones, including 1,4-dimethylpiperazine-2,5-dione derivatives, have been synthesized. These compounds, however, did not significantly affect macrophage adherence and cell proliferation in vitro, providing insights into their biological activity (Jiang et al., 1993).
- Anti-Inflammatory Agents : The compound's derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been studied for their anti-inflammatory properties, revealing significant inhibition of pro-inflammatory cytokine production (Paprocka et al., 2022).
Industrial and Material Science Applications
- Polyurethane Foam Production : 1,4-Dimethylpiperazine has been evaluated as a substitute catalyst in polyurethane foam production, demonstrating its potential for industrial applications (Samarappuli & Liyanage, 2018).
Chemical Synthesis and Reactions
- Synthesis of Cyclic Dipeptides : The compound is involved in the double asymmetric hydrogenation of diketopiperazines, facilitating the synthesis of cyclic dipeptides with high yields and enantioselectivities (Ge et al., 2019).
- Derivatives for Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors, demonstrating the compound's relevance in materials science (Chafiq et al., 2020)
Properties
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59417-06-0 | |
| Record name | 59417-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethylpiperazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dimethylpiperazine-2,3-dione in organic synthesis?
A1: this compound serves as a valuable reagent in the synthesis of symmetrical α-diones. [] The research paper "A Simple Synthesis of Symmetrical α‐Diones from Organometallic Reagents and 1,4‐Dimethylpiperazine‐2,3‐diones" [] highlights its role in a novel synthetic method. This method utilizes readily available organometallic reagents, making it a potentially advantageous approach for synthesizing this important class of organic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


